N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is a substituted acetamide derivative characterized by a 4-bromo-3-methylphenyl group attached to the nitrogen of the acetamide backbone and a tert-butylamino group at the α-carbon.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9-7-10(5-6-11(9)14)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
OSLQDUYCZHBBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acetamidation: The brominated product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Amidation: Finally, the acetamide intermediate is treated with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the aromatic ring.
Reduction: Reduction reactions may target the bromine atom or the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and properties of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide with related acetamide derivatives:
Key Observations:
- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine analog in . Bromine’s larger atomic radius may enhance steric hindrance and metabolic stability .
- Alkyl Groups: The tert-butyl group in the target compound likely improves resistance to enzymatic degradation compared to n-butyl or morpholino groups in other analogs (e.g., compounds 30 and 3m) .
- Aromatic Substitution: The 4-bromo-3-methylphenyl group differs from 4-fluorophenyl () and 4-butyryl-2-fluorophenoxy (), which may alter electronic properties (e.g., electron-withdrawing vs. donating effects) .
Physicochemical and Spectroscopic Data
- Melting Points: The tert-butylamino group in the target compound may lower melting points compared to analogs with rigid aromatic systems (e.g., compound 3m melts at 118–120°C) .
- Spectroscopic Confirmation : Compounds in and were validated using ¹H-NMR and ¹³C-NMR, which would similarly confirm the target compound’s structure .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a brominated aromatic ring and a tert-butylamino group. Its molecular formula is with a molecular weight of approximately 284.17 g/mol. The presence of both the acetamide and the brominated aromatic ring contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 4-bromo-3-methyl aniline with tert-butyl chloroacetate. This method has been optimized to yield the compound in good purity and yield, facilitating further biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown promising results against multidrug-resistant strains, such as XDR-Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antibacterial properties:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| This compound | 6.25 | 12.5 |
These results suggest that this compound is one of the most potent in its class .
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Preliminary screening against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7), has shown that it possesses significant antiproliferative effects. The compound's ability to inhibit cell growth suggests potential as a therapeutic agent in oncology .
The mechanisms underlying the biological activities of this compound are still being elucidated. Current studies indicate that it may act through various pathways, including:
- Inhibition of Enzymatic Activity : The compound has been identified as a competitive inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM. This inhibition suggests potential applications in conditions where alkaline phosphatase is implicated .
- Interaction with Biological Targets : Molecular docking studies have indicated that the compound may interact with specific receptors or enzymes, enhancing its therapeutic efficacy against bacterial and cancer cells .
Case Studies and Research Findings
Several research studies have documented the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
- Anticancer Evaluations : Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation, particularly in breast cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
